Product packaging for 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose(Cat. No.:)

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose

Cat. No.: B070165
M. Wt: 462.4 g/mol
InChI Key: HUHVPBKTTFVAQF-YGWSKSRPSA-N
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Description

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is a crucial, protected ribofuranose derivative extensively employed in synthetic organic chemistry, particularly in the stereoselective synthesis of L-nucleoside analogues. This compound serves as a vital chiral building block where the benzoyl groups act as protective agents for the hydroxyl functionalities, preventing undesirable side reactions and directing subsequent glycosylation events to achieve the desired alpha-anomeric configuration. Its primary research value lies in the development of novel antiviral and anticancer agents, as L-nucleosides often exhibit enhanced metabolic stability and distinct biological activity profiles compared to their D-counterparts. Researchers utilize this key intermediate to construct the sugar moiety of potential therapeutic candidates, enabling the exploration of structure-activity relationships and the creation of libraries of nucleoside derivatives for biological screening. The high purity and well-defined stereochemistry of this reagent are paramount for ensuring reproducible yields and correct stereochemical outcomes in complex multi-step synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22O8 B070165 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHVPBKTTFVAQF-YGWSKSRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3,5 Tri O Benzoyl Alpha L Ribofuranose

Stereocontrolled Approaches for Alpha-Anomer Generation

The creation of the alpha-anomer of L-ribofuranose derivatives is a significant challenge in carbohydrate chemistry. researchgate.net The stereoselective formation of glycosidic bonds is inherently complex due to the highly reactive and unstable glycosyl cation intermediates that form during the reaction. researchgate.net The desired stereochemical outcome, whether 1,2-cis or 1,2-trans, is influenced by a multitude of factors including protecting groups, solvents, and the specific activating reagents used. rsc.orgnih.gov

Multi-Step Conversions from L-Ribose

The synthesis of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose typically begins with L-ribose or a closely related precursor like L-arabinose. One documented pathway involves the conversion of L-arabinose into a protected L-arabinose derivative. nih.gov A key step in this transformation is a Swern oxidation followed by a stereoselective reduction, which inverts the configuration of the 2-hydroxy group to yield the desired ribo-configuration. nih.gov

Protection of the 5-O-trityl group.

Reduction with borohydride (B1222165) to a tetrol.

Peracetylation to a tetraacetate.

Hydrolysis of the trityl ether.

Swern oxidation to an aldehyde.

Mild basic hydrolysis to yield L-ribose. google.com

Once L-ribose is obtained, it can be converted into derivatives like β-selenophenyl ribofuranoside via a tetraester in a four-step process with a 71% isolated yield. google.com While specific multi-step syntheses for the alpha-L-tribenzoate are not as commonly detailed as for its D-enantiomer or β-anomers, the principles of methylation, benzoylation, and subsequent manipulation of the anomeric center are foundational. researchgate.net For instance, a related compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, has been synthesized from an L-arabinofuranoside derivative by using a trifluoromethanesulfonic group to invert the configuration at the C2 position. researchgate.net

Benzoylation Strategies and Regioselective Protection

The selective protection of hydroxyl groups on a monosaccharide is a central challenge in carbohydrate synthesis. rsc.org Benzoylation, the introduction of a benzoyl protecting group, is a common and efficient method, typically achieved using benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base like pyridine (B92270). rsc.orgnumberanalytics.com

The reactivity of the different hydroxyl groups on the ribofuranose ring is not uniform, which allows for regioselective protection under controlled conditions. rsc.org The general order of reactivity for hydroxyl groups can be influenced by steric and electronic effects. rsc.org For glucopyranose, a different but well-studied sugar, the general reactivity order for hydroxyls is 6-OH > 3-OH > 2-OH > 4-OH. rsc.org While specific trends for L-ribofuranose can vary, the primary hydroxyl group (at C5) is generally more reactive than the secondary hydroxyls (at C2 and C3), facilitating its selective benzoylation.

To achieve specific protection patterns, chemists employ various strategies:

Catalytic Methods: Metal-free, organobase-catalyzed methods have been developed for the highly regioselective benzoylation of primary hydroxyl groups. nih.gov

Transient Protecting Groups: The use of boronic acids as temporary protecting groups can modulate the intramolecular hydrogen-bonding network, directing acylation to a specific hydroxyl group. lookchem.com

Reagent Control: The choice of benzoylating agent (e.g., benzoyl chloride, 1-benzoylimidazole) and catalyst can significantly influence regioselectivity. nih.govnumberanalytics.com

The table below summarizes findings on the regioselective benzoylation of carbohydrates.

Starting MaterialReagent(s)Key FindingReference
Various Diols & Carbohydrates1-benzoylimidazole, DBUA metal-free method for highly regioselective benzoylation of the primary hydroxyl group. nih.gov
Methyl α-D-glucopyranosideBenzoic Anhydride, Tetrabutylammonium (B224687) Benzoate (B1203000)Led to the formation of 2,4-diols in high yields (70-91%). rsc.org
α-D-glucoseBenzoyl Chloride, Pyridine (at -35°C)Provided 1,2,3,6-tetrabenzoate, leaving the 4-OH group free. rsc.org

Industrial-Scale Preparation Technologies

Scaling up the synthesis of carbohydrate derivatives like this compound for industrial production introduces specific challenges related to reaction control, cost, and safety. nih.govwikipedia.org Patented industrial processes for similar compounds, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, provide insight into large-scale methodologies. One such process involves the methylation of ribose, followed by reaction with benzyl (B1604629) chloride and subsequent acetylation. wikipedia.org

Considerations for Glycosylation Reaction Control

Controlling the glycosylation reaction is paramount for achieving high yields and the correct stereochemistry on an industrial scale. nih.gov The outcome of a glycosylation reaction is highly sensitive to several factors, making a "one size fits all" approach unlikely. researchgate.net Key variables that must be precisely controlled include:

Promoter/Catalyst: The choice of promoter or Lewis acid activator significantly impacts the reaction. rsc.org

Solvent: The solvent affects the stability and nature of the reactive intermediates. rsc.org

Temperature: Reaction temperature must be carefully maintained to ensure selectivity. rsc.org

Protecting Groups: The protecting groups on both the glycosyl donor and acceptor influence their reactivity. rsc.org

Monitoring these complex reactions during large-scale bioprocessing is a significant challenge, and techniques for real-time characterization of the products are not commonly reported. nih.gov

Benzoylation with Inorganic Weak Bases

In industrial settings, the choice of reagents is often guided by cost, availability, and ease of handling. While pyridine is a common base for laboratory-scale benzoylations, alternative bases are used in larger-scale preparations. researchgate.netwikipedia.org Inorganic weak bases, such as potassium carbonate, have been employed in patented syntheses of related benzoylated ribose derivatives. wikipedia.org In one example, after an initial methylation reaction, the intermediate is heated to 60–70 °C in the presence of potassium carbonate and pyridine before the introduction of benzyl chloride. wikipedia.org The use of such bases can be advantageous in terms of cost and downstream processing compared to organic amine bases.

Solvent System Optimization for Reaction Fluidity

Research into the benzoylation of carbohydrates has highlighted several solvent systems, with the choice often depending on the specific hydroxyl group reactivity and the protecting groups already present on the sugar moiety. While direct studies on the reaction fluidity for the synthesis of the alpha-L-ribofuranose derivative are not extensively detailed in publicly available literature, principles from related benzoylation reactions can be applied.

Pyridine is a frequently employed solvent and base catalyst in benzoylation reactions. byjus.com Its ability to dissolve the ribose substrate and the benzoylating agent, typically benzoyl chloride, while also neutralizing the hydrochloric acid byproduct, makes it a common choice. However, the use of pyridine can sometimes lead to the formation of pyridinium (B92312) salts that may precipitate, affecting the homogeneity and fluidity of the mixture. google.com The removal of pyridine at the end of the reaction can also be challenging. google.com

To address the challenges associated with pyridine, alternative solvent systems have been explored. These often involve a non-polar or moderately polar solvent to dissolve the reactants, in conjunction with a base to scavenge the acid produced. The solubility of the starting L-ribose and the partially and fully benzoylated intermediates can vary significantly in different organic solvents. A solvent system that effectively dissolves all these species is ideal for maintaining a fluid reaction medium.

The use of co-solvents can be a strategic approach to optimize fluidity. For instance, a mixture of a good solvent for the sugar, such as dimethylformamide (DMF), with a less polar solvent like acetonitrile (B52724) or dichloromethane (B109758), can provide a balance of solubility for both the polar carbohydrate and the less polar benzoylating agent. nih.gov This can prevent the precipitation of either the starting material or the product, thus maintaining a more fluid and manageable reaction mixture.

The impact of different solvent systems on the benzoylation of carbohydrates is summarized in the table below, with inferences on their potential effect on reaction fluidity.

Solvent SystemComponentsTypical Role of ComponentsPotential Impact on Reaction Fluidity
Pyridine PyridineSolvent and baseCan maintain a homogenous solution, but precipitation of pyridinium salts may decrease fluidity. google.com
Dichloromethane / Base Dichloromethane, Tertiary Amine (e.g., Triethylamine)Solvent for reactants, base to neutralize acidGood solubility for many organic reactants, but the sugar itself may have limited solubility, potentially leading to a suspension with variable fluidity.
Acetonitrile / DMF / Base Acetonitrile, Dimethylformamide (DMF), DBUPrimary solvent, co-solvent for solubility, baseThe addition of DMF can improve the solubility of the polyol substrate, leading to a more homogeneous and fluid reaction mixture. nih.gov
Benzene / Tin Catalyst Benzene, Dibutyltin oxideSolvent, catalyst for regioselective benzoylationUsed for azeotropic removal of water to form tin complexes; the reaction is often a suspension, and fluidity depends on the concentration and nature of the tin complex. journals.co.za

Ultimately, the optimization of the solvent system for the synthesis of this compound is a balancing act between reactant solubility, product solubility, reaction temperature, and the ease of downstream processing. Empirical studies are often necessary to identify the ideal solvent or solvent mixture that ensures a consistently fluid reaction environment, thereby maximizing yield and purity of the desired product.

Advanced Derivatization Chemistry of 1,3,5 Tri O Benzoyl Alpha L Ribofuranose

Functionalization at the C-2' Position of the Ribofuranose Moiety

Synthesis of Sulfonate Esters

The conversion of the free hydroxyl group at the C-2' position into a good leaving group is a critical first step for many nucleophilic substitution reactions. Sulfonate esters are ideal for this purpose due to their high reactivity and the stereochemical control they can impart on subsequent reactions.

The trifluoromethylsulfonyl (triflyl) group is an excellent leaving group, making the corresponding triflate ester a highly reactive intermediate for nucleophilic displacement. The synthesis of 1,3,5-tri-O-benzoyl-2-O-(trifluoromethylsulfonyl)-α-L-ribofuranose is typically achieved by reacting 1,3,5-tri-O-benzoyl-α-L-ribofuranose with trifluoromethanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine. orgsyn.org This reaction proceeds readily to afford the desired 2'-O-triflate ester. The resulting triflate is a versatile intermediate for the introduction of a variety of nucleophiles at the C-2' position. chemicalbook.com

Stereospecific Halogenation Reactions

The introduction of a halogen atom, particularly fluorine, at the C-2' position of the ribose moiety can have a profound impact on the biological activity of nucleosides. The high electronegativity and small size of the fluorine atom can alter the sugar pucker, increase metabolic stability, and enhance binding affinity to target enzymes.

A key transformation in the synthesis of biologically active nucleoside analogues is the stereospecific introduction of a fluorine atom at the C-2' position to form arabinose derivatives. This is typically achieved via a nucleophilic substitution reaction on a precursor with a good leaving group at the C-2' position, such as a sulfonate ester. The reaction proceeds with inversion of configuration (SN2 mechanism), meaning that starting from a ribofuranose derivative will yield an arabinofuranose product.

A detailed investigation into the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose-2-sulfonate esters has been conducted to identify the most effective fluorinating agents. capes.gov.br The study compared the efficacy of various organic and inorganic fluoride (B91410) sources.

Fluorinating AgentTypeEfficacy
Tetrabutylammonium (B224687) fluoride (n-Bu4NF)OrganicHigh
Potassium fluoride (KF)/KryptofixInorganicModerate

It was determined that organic ammonium (B1175870) fluorides, specifically tetrabutylammonium fluoride (n-Bu₄NF), are superior fluorinating agents compared to inorganic fluorides for this transformation. capes.gov.brresearchgate.netresearchgate.net The enhanced reactivity of organic fluoride sources is attributed to the "naked" nature of the fluoride ion in aprotic solvents, which increases its nucleophilicity.

The choice of the sulfonate ester leaving group is also critical for achieving high yields in the fluorination reaction. capes.gov.br A comparative study of different sulfonate esters derived from 1,3,5-tri-O-benzoyl-α-D-ribofuranose revealed that the trifluoromethylsulfonate ester is the optimal substrate. capes.gov.brresearchgate.netresearchgate.net

SubstrateLeaving GroupFluorination Efficiency
1,3,5-tri-O-benzoyl-α-D-ribofuranose-2-trifluoromethylsulfonateTriflateBest
Other sulfonate estersVariesLower

The superior performance of the triflate ester is due to the high electron-withdrawing nature of the trifluoromethyl group, which makes the sulfonate a highly effective leaving group and facilitates the nucleophilic attack by the fluoride ion. capes.gov.brresearchgate.netresearchgate.net

Stereospecific Fluorination for 2'-Fluoroarabinose Derivatives
Impact of Solvent Systems on Stereoselectivity

The choice of solvent plays a pivotal role in directing the stereochemical outcome of glycosylation reactions. nih.gov The solvent can influence the stability of reaction intermediates, such as oxocarbenium ions, and can participate in the reaction mechanism, thereby affecting the anomeric selectivity. scholaris.ca

In glycosylation reactions, ethereal solvents like diethyl ether and 1,4-dioxane (B91453) generally favor the formation of the α-anomer (1,2-cis product). scholaris.canih.gov This is attributed to the ability of these solvents to stabilize the reactive intermediates in a conformation that promotes the attack of the glycosyl acceptor from the alpha face. Conversely, nitrile solvents such as acetonitrile (B52724) tend to favor the formation of the β-anomer (1,2-trans product). scholaris.ca This is often due to the solvent's ability to act as a temporary nucleophile, leading to the formation of a transient nitrilium-ion intermediate that directs the incoming acceptor to the beta face. scholaris.ca

The polarity and coordinating ability of the solvent are critical factors. For instance, in some systems, a switch from a non-polar solvent like dichloromethane (B109758) to a more coordinating solvent like diethyl ether can dramatically alter the α/β ratio of the glycosylated product. nih.gov The interplay between the glycosyl donor, acceptor, promoter, and solvent system is complex, and the optimal conditions for achieving high stereoselectivity are often determined empirically. nih.gov

Table 1: Solvent Effects on Glycosylation Stereoselectivity

Solvent SystemPredominant AnomerProposed Mechanism
Diethyl Ether (Et₂O)α (1,2-cis)Stabilization of α-oxocarbenium ion
Dichloromethane (DCM)β (1,2-trans)SN2-like displacement
Acetonitrile (MeCN)β (1,2-trans)Formation of a β-nitrilium intermediate
Bromination for Anomeric Halide Formation

The conversion of the anomeric hydroxyl or acetyl group to a halide, typically a bromide, is a crucial step in many glycosylation strategies. Glycosyl bromides are reactive intermediates that can be readily activated for coupling with various nucleophiles, including heterocycles. nih.gov

A common method for the synthesis of benzoylated glycosyl bromides involves treating the per-benzoylated sugar with hydrogen bromide (HBr) in a solvent like glacial acetic acid. nih.gov Milder and more modern methods have also been developed to avoid the use of harsh and corrosive reagents. For example, the use of copper(II) bromide in dichloromethane has been shown to be effective for the conversion of 1-O-picoloyl derivatives to glycosyl bromides. nih.gov Another approach involves the use of dibromomethyl methyl ether or triphenylphosphine (B44618) and carbon tetrabromide.

The reactivity of the resulting anomeric bromide is influenced by the protecting groups on the sugar ring. The benzoyl groups at C-2 would participate in the reaction, leading to the formation of a 1,2-acyloxonium ion intermediate. This intermediate typically directs the incoming nucleophile to the trans position, resulting in the formation of the β-glycoside.

Introduction of C-Branched Substituents

The introduction of substituents at the C-2' position of ribonucleosides can have a profound impact on their biological activity and conformational properties. The 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose scaffold provides a convenient starting point for the synthesis of such modified nucleosides.

Synthesis of 2'-C-Trifluoromethyl Ribonucleosides

The synthesis of 2'-C-trifluoromethyl ribonucleosides has been achieved starting from 1,3,5-tri-O-benzoyl-α-D-ribofuranose. nih.gov The key intermediate, 1,2,3,5-tetra-O-benzoyl-2-C-β-trifluoromethyl-α-D-ribofuranose, is prepared in a multi-step sequence. This is then converted to the corresponding 1-bromo derivative, which serves as a powerful glycosylating agent. nih.gov Reaction of this bromide with silylated pyrimidines in the presence of mercury(II) oxide and mercury(II) bromide affords the desired β-anomers exclusively. nih.gov Subsequent deprotection with ammonia (B1221849) in methanol (B129727) yields the final 2'-C-β-trifluoromethyl nucleosides. nih.gov

Synthesis of 2'-C-Methyl Ribonucleosides

The synthesis of 2'-C-methyl ribonucleosides can also be accomplished using derivatives of ribofuranose. nih.govresearchgate.net While the direct methylation of this compound is challenging, alternative strategies starting from other protected ribose derivatives have been developed. For instance, a mixture of 2,3,5-tri-O-benzoyl-2-C-methyl-α- and -β-D-ribofuranose can be prepared from 2-C-methyl-D-ribono-γ-lactone. researchgate.net This mixture can then be converted to the corresponding 2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl chloride, a key intermediate for nucleoside synthesis. researchgate.net

Glycosylation Reactions for Heterocycle Incorporation

N-Glycosylation via Vorbrüggen Methodology

The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond between a sugar and a heterocyclic base. This reaction typically employs a per-acylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and a silylated heterocycle in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.org

The reaction proceeds through an SN1-type mechanism involving the formation of a key oxocarbenium ion intermediate. The neighboring benzoyl group at the C-2 position participates in the reaction, forming a stable 1,2-acyloxonium ion. This intermediate effectively shields the alpha-face of the ribose ring, directing the incoming silylated heterocycle to attack from the beta-face. This results in the stereoselective formation of the β-N-glycosidic bond, which is characteristic of naturally occurring nucleosides. The use of this compound derivatives in Vorbrüggen glycosylation allows for the synthesis of L-nucleoside analogues, which are of significant interest in medicinal chemistry.

Synthesis of N-Glycosyl Oxazolines

N-Glycosyl oxazolines are valuable intermediates in carbohydrate chemistry, serving as precursors for the synthesis of various N-glycosides and other complex glycoconjugates. rsc.orgorganic-chemistry.org

A stereoselective method for synthesizing protected N-glycosyl oxazolines involves the intramolecular Ritter-like reaction of acylated sugar 1,2-O-acetonides. openaccesspub.orgorganic-chemistry.org The Ritter reaction involves the acid-induced addition of a nitrile to a carbocation. organic-chemistry.org In the context of carbohydrate chemistry, a carbocation is generated at the anomeric center, which then reacts with a nitrile. In an intramolecular variation, a nitrile-containing group attached to the sugar backbone can participate in the reaction.

For instance, treatment of a suitably protected ribofuranose derivative containing a nitrile moiety with a Lewis acid can trigger an intramolecular cyclization to afford the corresponding N-glycosyl oxazoline. openaccesspub.orgsemanticscholar.org

Lewis acids are instrumental in promoting the formation of N-glycosyl oxazolines. openaccesspub.orgorganic-chemistry.org Boron trifluoride etherate (BF3·OEt2) is a commonly used Lewis acid for this transformation. openaccesspub.org In some cases, the presence of an additive like potassium bifluoride (KHF2) can enhance the yield and stereoselectivity of the reaction. openaccesspub.org

The reaction of 1,3,5-tri-O-benzoyl-α-D-ribofuranose with acetonitrile in the presence of BF3·OEt2, with or without KHF2, can lead to the formation of the corresponding α-oxazoline in high yields. openaccesspub.org The Lewis acid activates the anomeric center, facilitating the attack by the nitrile nitrogen.

The following table presents data on the BF3·OEt2-promoted synthesis of N-glycosyl oxazolines from various pentofuranose (B7776049) acetonide derivatives.

Starting MaterialNitrileLewis Acid SystemYield (%)Reference
Benzoylated xylofuranosyl acetonideBenzonitrileBF3·OEt275 openaccesspub.org
Benzoylated xylofuranosyl acetonidePropionitrileBF3·OEt268 openaccesspub.org
1,3,5-tri-O-benzoyl-α-D-ribofuranoseAcetonitrileBF3·OEt265 openaccesspub.org
1,3,5-tri-O-benzoyl-α-D-ribofuranoseAcetonitrileBF3·OEt2-KHF299 openaccesspub.org

Interactive Data Table:

Thio-Glycosylation Reactions

Thioglycosides are valuable intermediates in glycosylation chemistry due to their stability and ability to be activated under specific conditions to act as glycosyl donors. The synthesis of thioglycosides from this compound involves the introduction of a sulfur-containing group at the anomeric position.

A common method for preparing thioglycosides is the reaction of the per-O-acylated sugar with a thiol in the presence of a Lewis acid catalyst. For instance, reacting 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose with a thiol such as thiophenol or ethylthiol, catalyzed by a Lewis acid like boron trifluoride etherate, can yield the corresponding thioglycoside. researchgate.net The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the protecting groups.

The resulting thioglycosides can then be activated using various thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH), to glycosylate alcohols and form O-glycosidic linkages. This two-step process, involving the formation and subsequent activation of a thioglycoside, provides a versatile strategy for the synthesis of complex oligosaccharides and glycoconjugates.

Stereoselective Formation of Thioglycosyl Heterocycles

The synthesis of thioglycosides—compounds where the anomeric hydroxyl group is replaced by a thiol—is a cornerstone of modern carbohydrate chemistry, providing stable intermediates for further glycosylations. When the thiol is part of a heterocyclic system, the resulting thioglycosyl heterocycles become valuable building blocks for creating complex bioactive molecules and nucleoside mimetics.

A general and effective method for creating S-glycosidic bonds involves the reaction of a suitable glycosyl donor with a heterocyclic thiol. For instance, a precursor like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose can be reacted with various heterocyclic thiols. wikipedia.org Research has demonstrated the synthesis of thiazole (B1198619) thioglycosides by reacting peracetylated sugar bromides with 3-mercaptothiazole derivatives in dimethylformamide (DMF), which results in high yields of the corresponding S-glycosyl compounds. researchgate.net The anomeric configuration of the resulting product is often confirmed by NMR spectroscopy, with large coupling constants (e.g., J ≈ 10 Hz) for the anomeric proton indicating a β-configuration. researchgate.net

Another important class of heterocyclic compounds, tetrazoles, can be linked to ribofuranose through N-alkylation. In one approach, a pre-functionalized ribofuranoside containing a leaving group (e.g., a tosylate) is reacted with a 5-substituted tetrazole under phase transfer catalysis conditions, yielding 2,5-disubstituted tetrazole derivatives as a single regioisomer. nih.gov While this demonstrates N-glycosylation, the synthesis of S-glycosylated tetrazoles can be inferred from general thioglycosylation principles, where a mercapto-tetrazole would serve as the sulfur nucleophile.

Table 1: Representative Synthesis of a Thioglycosyl Heterocycle

Reactant 1 (Glycosyl Donor)Reactant 2 (Nucleophile)Reagents/ConditionsProduct TypeRef
Peracetylated sugar bromide3-Mercaptothiazole derivativeDMFThiazole thioglycoside researchgate.net
Tosylated ribofuranoside5-Substituted tetrazoleK₂CO₃, TBAB, DMFN-ribofuranosyl tetrazole nih.gov

Transformations to Furanoid Glycals

Furanoid glycals are unsaturated cyclic enol ethers derived from furanoses. They are highly valuable and versatile chiral intermediates in organic synthesis, particularly for producing C- and N-nucleosides. A key synthetic route to a furanoid glycal begins with the D-enantiomer of the title compound, 1,3,5-tri-O-benzoyl-α-D-ribose, a strategy directly applicable to the L-enantiomer.

The transformation is a multi-step process. The initial step involves the selective nosylation of the free C-2 hydroxyl group using p-nitrophenylsulfonyl chloride (NsCl) in the presence of pyridine. The resulting 2-O-nosyl derivative is then subjected to bromination at the anomeric carbon (C-1) with hydrogen bromide in acetic acid. This yields a 3,5-di-O-benzoyl-2-O-p-nitrophenylsulfonyl-β-D-ribosyl bromide intermediate. In the final, crucial step, this intermediate is treated with sodium iodide (NaI) in acetone. This treatment induces an elimination reaction, leading to the formation of the desired crystalline furanoid glycal, 1,4-anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol, in good yield.

Table 2: Synthetic Pathway to Furanoid Glycals

StepStarting MaterialReagentsIntermediate/ProductYieldRef
11,3,5-tri-O-benzoyl-α-D-ribosep-Nitrophenylsulfonyl chloride, pyridine2-O-Nosyl derivative-
22-O-Nosyl derivativeHBr, AcOH3,5-di-O-benzoyl-2-O-p-nitrophenylsulfonyl-β-D-ribosyl bromide-
3Ribosyl bromide intermediateNaI, acetone1,4-anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol72%

Application of Neighboring Group Participation in Stereoselective Synthesis

Neighboring group participation is a powerful concept in organic chemistry where a functional group within a molecule influences the rate and stereochemistry of a reaction at a nearby center. In carbohydrate chemistry, this effect is frequently exploited to control the stereochemical outcome of glycosylation reactions, ensuring the formation of a specific anomer.

Ortho-Alkynyl Benzoate (B1203000) as a Gold(I)-Catalyzed Removable Directing Group

A sophisticated application of neighboring group participation is the use of glycosyl ortho-alkynylbenzoates as glycosyl donors in a reaction catalyzed by a gold(I) complex. researchgate.netnih.gov This methodology offers a mild, catalytic, and highly efficient route to a vast range of glycosides, including those that are challenging to synthesize using conventional methods. acs.orgnyu.edu

The mechanism relies on the "alkynophilicity" of the gold(I) catalyst. The reaction is initiated by the coordination of the cationic gold(I) species to the alkyne triple bond of the ortho-alkynylbenzoate group. researchgate.netnih.gov This activation facilitates an intramolecular nucleophilic attack by the adjacent ester's carbonyl oxygen onto the activated alkyne, a 6-endo-dig cyclization. This step forms a highly reactive glycosyloxypyrylium or dioxolenium-like intermediate. acs.orgnih.gov This key intermediate effectively shields one face of the anomeric center.

Subsequent attack by a nucleophile (an alcohol acceptor) proceeds in a stereoselective S_N2-like manner, leading to the formation of the glycosidic bond with a predictable stereochemistry. acs.orgnih.gov The final step involves the protodeauration of a vinylgold(I) species, which regenerates the gold(I) catalyst and completes the catalytic cycle. acs.org The ortho-alkynylbenzoate group, having served its purpose as a removable directing group, is eliminated as part of the spent donor. This method has proven to have an extremely wide substrate scope and is operationally simple. nih.govacs.org

Table 3: Key Features of Gold(I)-Catalyzed Glycosylation with ortho-Alkynylbenzoate Donors

FeatureDescriptionReference(s)
Donor Glycosyl ortho-alkynylbenzoate (e.g., o-hexynylbenzoate) acs.org
Catalyst Gold(I) complex (e.g., Ph₃PAuNTf₂, Ph₃PAuOTf) nih.govnyu.edu
Mechanism Gold(I) activation of alkyne, intramolecular cyclization (6-endo-dig), formation of glycosyloxypyrylium intermediate, S_N2-like attack by acceptor researchgate.netacs.orgnih.gov
Key Advantages Catalytic promotion, mild conditions, broad substrate scope, few side reactions, orthogonal to conventional methods nih.govacs.org

Mechanistic Investigations and Kinetic Studies

Anomerization Mechanisms of Benzoylated Ribofuranose Acetates

The anomerization of benzoylated ribofuranose derivatives, particularly those with an acetate (B1210297) group at the anomeric center, has been a subject of detailed mechanistic inquiry. These studies provide insight into the pathways that lead to the interconversion of α and β anomers.

A pivotal study investigated the acid-catalyzed anomerization of 1-O-acetyl-2,3,5-tri-O-benzoyl-α- and -β-L-ribofuranoses in various acetic acid-acetic anhydride (B1165640) mixtures. nih.gov The progress of these reactions was monitored by NMR spectroscopy, allowing for the determination of rate constants through kinetic modeling. nih.gov

The acid-catalyzed anomerization is initiated by the protonation of the anomeric acetyl group. The acetyl cation has been identified as a key catalytically active species in this transformation. nih.gov The reaction proceeds through the formation of a transient oxocarbenium ion intermediate, which can then be attacked by an acetate nucleophile from either the α or β face, leading to a mixture of anomers. The composition of the reaction medium, specifically the concentration of acetic acid and acetic anhydride, influences the reaction rates. nih.gov

A significant finding in the study of the anomerization of 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose was the elucidation of the bond cleavage mechanism. By employing ¹³C-labeled acetic acid and acetic anhydride, it was unequivocally demonstrated that the anomerization occurs via an exocyclic C-O cleavage mechanism. nih.gov This means the bond between the anomeric carbon (C1) and the oxygen atom of the acetyl group is broken. nih.gov This result is crucial as it rules out the possibility of anomerization proceeding through acyclic intermediates, which would involve the cleavage of the endocyclic C1-O4 bond of the furanose ring. nih.gov

Kinetic modeling based on data from NMR spectroscopy has been instrumental in understanding the dynamics of the anomerization process. nih.gov The rate constants for the interconversion of the α and β anomers of 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose were determined using a kinetic model. nih.gov This quantitative approach allows for a precise description of how different factors, such as catalyst concentration and solvent composition, affect the speed at which equilibrium between the anomers is reached.

Understanding Stereoselectivity in Glycosylation Reactions

The stereoselectivity of glycosylation reactions is a critical aspect of carbohydrate chemistry, determining the anomeric configuration of the resulting glycosidic bond. The nature of the protecting groups on the glycosyl donor, such as the benzoyl groups in the title compound, plays a significant role. Ester protecting groups, like benzoates, are generally considered "disarming" because they decrease the reactivity of the glycosyl donor. acs.org This is in contrast to "arming" ether protecting groups, which enhance reactivity. acs.org

The stereochemical outcome can be influenced by several factors, including:

Neighboring group participation: A participating group at the C2 position, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans glycosidic linkage through the formation of an intermediate acyloxonium ion.

In situ anomerization: Glycosyl donors can undergo anomerization under the reaction conditions. Often, one anomer is more reactive than the other. For instance, with glycosyl iodides, the β-iodide is significantly more reactive than the more thermodynamically stable α-iodide. acs.org The ability to control the anomeric equilibrium is therefore a powerful tool for achieving stereoselectivity.

Solvent and catalyst effects: The choice of solvent and catalyst system can dramatically influence the stereochemical outcome by stabilizing or destabilizing key intermediates and transition states.

Regioselectivity in Protecting Group Manipulations

While specific studies on the regioselectivity of protecting group manipulations for 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose are not detailed in the provided search results, general principles of carbohydrate chemistry can be applied. The relative reactivity of the hydroxyl groups in a polyhydroxylated compound is influenced by steric and electronic factors.

In the context of a hypothetical deprotection scenario of a fully benzoylated ribofuranose derivative, the primary hydroxyl group (at C5) would generally be the most reactive towards selective deprotection due to its lower steric hindrance compared to the secondary hydroxyl groups at C2 and C3. Conversely, selective protection of a ribofuranose derivative would likely see the primary hydroxyl group react preferentially.

The regioselective manipulation of protecting groups is a cornerstone of synthetic carbohydrate chemistry, enabling the synthesis of complex and specifically functionalized oligosaccharides and glycoconjugates.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose, various NMR experiments are employed to assign the signals of all protons and carbons in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. In the ¹H NMR spectrum of a tribenzoate derivative of ribofuranose, the signals are typically observed in distinct regions. The aromatic protons of the benzoyl groups appear in the downfield region (typically δ 7.3–8.1 ppm), while the protons of the furanose ring and the exocyclic methylene (B1212753) group (H-5a and H-5b) are found in the more upfield region (typically δ 4.5–6.5 ppm). chemicalbook.com

Interactive Table: Representative ¹H NMR Data for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in CDCl₃ chemicalbook.com Note: This data is for a related compound and serves as an illustrative example.

Assignment Chemical Shift (ppm)
Aromatic-H 8.08
Aromatic-H 8.01
Aromatic-H 7.89
Aromatic-H 7.59
Aromatic-H 7.56
Aromatic-H 7.53
Aromatic-H 7.43
Aromatic-H 7.41
Aromatic-H 7.34
H-1 6.44
H-3 5.92
H-2 5.80
H-4 4.79
H-5 4.52

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the three benzoyl groups are the most deshielded, appearing far downfield (typically δ 164–166 ppm). The aromatic carbons resonate in the δ 128–134 ppm range. The carbons of the ribofuranose ring appear in the region of δ 60–105 ppm, with the anomeric carbon (C-1) being the most downfield of the ring carbons. nih.gov The chemical shift of C-1 is highly indicative of the anomeric configuration.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. nih.govnih.gov Since fluorine is not naturally abundant in most biological molecules, ¹⁹F NMR offers a clean spectrum with no background interference. nih.gov This technique is not applicable to this compound itself but is crucial for characterizing its fluorinated derivatives. For example, in a derivative like 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose, the trifluoromethanesulfonyl (triflate) group contains three equivalent fluorine atoms, which would produce a sharp singlet in the ¹⁹F NMR spectrum. scbt.com The chemical shift of this signal provides confirmation of the presence and electronic environment of the triflate group, which is a common activating group in carbohydrate chemistry. nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., ¹H-¹H 2D, ¹H-¹³C 2D)

For complex molecules like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum reveal the connectivity of the protons within the ribofuranose ring, allowing for a sequential "walk" around the ring to assign each proton signal. chemicalbook.commdpi.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the previously assigned proton signals. mdpi.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the benzoyl groups and the ribofuranose ring, by showing correlations from the furanose protons (e.g., H-1, H-3, H-5) to the carbonyl carbons of the benzoate (B1203000) esters.

These advanced techniques, used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, providing definitive structural confirmation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the molecular formula of a compound. It measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₂₆H₂₂O₈), the expected exact mass can be calculated. guidechem.com By comparing the measured mass from the HRMS experiment to the calculated mass, the molecular formula can be confirmed with a high degree of confidence. nih.gov

Interactive Table: Calculated Properties for this compound

Property Value Reference
Molecular Formula C₂₆H₂₂O₈ guidechem.com
Molecular Weight 462.45 g/mol biosynth.com

X-ray Crystallography for Conclusive Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a stereochemically complex molecule like this compound.

For analogous carbohydrate derivatives, such as 2,3,5-tri-O-benzyl-d-xylofuranose, single-crystal X-ray diffraction has been successfully employed to confirm its structure, including the furanose ring puckering and the orientation of its substituents. mdpi.comresearchgate.net Such studies underscore the power of X-ray crystallography in providing unequivocal structural proof for complex sugar derivatives. mdpi.comresearchgate.net In the absence of specific data for the L-enantiomer of 1,3,5-tri-O-benzoyl-ribofuranose, this remains the gold-standard technique that would be required for its definitive structural elucidation.

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a key technique for assessing the chiral purity of enantiomerically pure substances like this compound. As a chiral molecule, it will rotate the plane of polarized light in a specific direction and magnitude. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used.

The L-enantiomer and its corresponding D-enantiomer, 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose, will rotate the plane of polarized light by the same magnitude but in opposite directions. While specific experimental values for the L-enantiomer are not documented in the available literature, the D-enantiomer has a reported positive specific rotation. It is therefore expected that the L-enantiomer would exhibit a negative specific rotation of a similar magnitude under the same experimental conditions.

Below is a table summarizing the optical rotation data available for the D-enantiomer, which serves as a reference for the expected magnitude of rotation for the L-form.

CompoundSpecific Rotation [α]DConditionsReference
1,3,5-tri-O-benzoyl-alpha-D-ribofuranose+85.0° ± 5°c=1, CHCl₃ avantorsciences.com
1,3,5-tri-O-benzoyl-alpha-D-ribofuranose+85.0°c=1 in chloroform (B151607), 20°C sigmaaldrich.com

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is an indispensable tool for determining its purity. The method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

By using a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from any starting materials, by-products, or other impurities that may be present after its synthesis and purification. The purity is typically determined by measuring the area of the peak corresponding to the compound of interest as a percentage of the total area of all peaks in the chromatogram.

While specific HPLC methods for the L-enantiomer are not detailed in the searched literature, commercial suppliers of the D-enantiomer provide purity specifications based on HPLC analysis. These specifications indicate that high purity levels, often exceeding 96-98%, are achievable for this type of compound.

The following table presents typical purity levels for the D-enantiomer as determined by HPLC, which would be the expected standard for the L-enantiomer as well.

CompoundPurity (by HPLC)Reference
1,3,5-tri-O-benzoyl-alpha-D-ribofuranose>96.0% thermofisher.com
1,3,5-tri-O-benzoyl-alpha-D-ribofuranose≥ 98% chemimpex.com

Applications in the Synthesis of Therapeutically Significant Nucleosides and Analogs

Precursors for Antiviral and Anticancer Agents

This compound is a cornerstone in the synthesis of modified nucleosides that form the basis of many antiviral and anticancer drugs. google.comgoogle.com The benzoyl groups protect the hydroxyl functions at the C1, C3, and C5 positions, enabling chemists to perform selective reactions on the C2 position, a common site for modifications that impart therapeutic activity.

A critical application of 1,3,5-tri-O-benzoyl-α-D-ribofuranose is in the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (2'F-ANA). These analogs are important for both their therapeutic potential and their use in creating modified oligonucleotides. The synthesis begins with the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

The initial step involves treating the starting ribose derivative with diethylaminosulfur trifluoride (DAST), which effectively replaces the 2'-hydroxyl group with a fluorine atom, yielding 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. uchicago.edu This fluorinated sugar is a key intermediate. The subsequent steps involve converting this intermediate into a glycosyl bromide, coupling it with a nucleobase (like thymine), and finally removing the benzoyl protecting groups to yield the desired 2'-deoxy-2'-fluoro-β-D-arabinonucleoside. uchicago.edu

Table 1: Synthesis Pathway for 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides

StepReactant(s)Reagent(s)ProductYield
11,3,5-tri-O-benzoyl-α-D-ribofuranoseDAST, Dichloromethane (B109758)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose71% uchicago.edu
22-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranoseHBr in Acetic Acid2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide97% uchicago.edu
3Arabinofuranosyl bromide derivative + Thymine (B56734)-1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)thymine-
4Protected Thymine NucleosideAqueous Ammonia (B1221849), Methanol (B129727)1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (araF-T)75% uchicago.edu

Clofarabine, a potent second-generation purine (B94841) nucleoside analog, is a cornerstone in the treatment of certain types of leukemia. uchicago.edu Its synthesis often relies on a fluorinated arabinofuranose intermediate derived from 1,3,5-tri-O-benzoyl-α-D-ribofuranose. One of the most efficient chemical syntheses starts with the commercially available 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. uchicago.edu

This starting material is first converted to the more reactive 1-α-bromide derivative. nih.gov This glycosyl bromide is then coupled with 2-chloroadenine (B193299) in a stereoselective glycosylation reaction to form the crucial C-N bond, preferentially yielding the desired β-anomer. nih.govuchicago.edu The final step is the deprotection (removal of the benzoyl groups) to afford Clofarabine. uchicago.edu This pathway has been optimized to produce the drug substance in high purity and anomeric excess without the need for chromatography. uchicago.edu

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a versatile precursor for a broad range of purine nucleoside analogs, which are known for their extensive antitumor activity. nih.gov These analogs function by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The synthesis of these analogs typically involves the coupling of a modified ribose unit, derived from the starting material, with various purine bases. mdpi.com

The synthesis can be achieved through chemical or enzymatic methods. In chemical synthesis, the ribose derivative is often converted into a reactive glycosyl halide or acetate (B1210297), which is then condensed with a silylated purine base. Enzymatic synthesis, using enzymes like purine nucleoside phosphorylases (PNPs), offers high stereoselectivity, producing the desired β-anomer with high purity. nih.gov This chemo-enzymatic approach is gaining traction for its efficiency and environmentally benign conditions. nih.gov

Unlike natural N-nucleosides where the sugar is linked to a nitrogen atom of the nucleobase, C-nucleosides feature a more stable carbon-carbon bond. This increased stability makes them attractive candidates for drug development. The synthesis of C-nucleosides often utilizes ribose derivatives.

One strategy involves the reaction of a protected ribonolactone with a Grignard or lithium reagent derived from a heterocycle. For instance, 5-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2-furfuryl alcohol, obtained from the corresponding ribofuranosyl furan, can be transformed into a pyranulose glycoside. This key intermediate then undergoes ring transformation reactions with various amines to yield a range of C-nucleosides, including pyrrole (B145914) and quinoxaline (B1680401) derivatives.

Table 2: Examples of C-Nucleosides Synthesized from a D-Ribofuranose Intermediate

IntermediateReactantProduct Type
6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2H-pyran-3(6H)-oneMonoaminesPyrrole-2-carboxaldehydes
6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2H-pyran-3(6H)-oneEthylenediaminePyrrolo[1,2-a]pyrazine
6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2H-pyran-3(6H)-oneo-PhenylenediaminePyrrolo[1,2-a]quinoxaline and Quinoxaline

Intermediates for Positron Emission Tomography (PET) Imaging Probes

The development of radiolabeled nucleoside analogs for PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, such as tumor proliferation. Derivatives of 1,3,5-tri-O-benzoyl-α-D-ribofuranose are crucial for creating these imaging agents.

[¹⁸F]FEAU (2'-deoxy-2'-[¹⁸F]fluoro-5-ethyl-1-β-D-arabinofuranosyluracil) and [¹⁸F]FMAU (1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)thymine) are PET tracers used to image DNA synthesis and viral gene expression. Their synthesis often starts with a ribose precursor that is first fluorinated with the positron-emitting isotope fluorine-18 (B77423).

A common precursor for this radiosynthesis is 2-O-[(trifluoromethyl)sulfonyl]-1,3,5-tri-O-benzoyl-α-D-ribofuranose. google.com This compound undergoes nucleophilic substitution with [¹⁸F]fluoride to produce 2'-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. google.com This key radiolabeled intermediate is then coupled with a silylated pyrimidine (B1678525) base (such as 5-ethyluracil (B24673) for FEAU or thymine for FMAU) in a "one-pot" reaction catalyzed by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). google.comuchicago.edu Following the coupling, the benzoyl protecting groups are removed to yield the final PET tracer. google.com Recent advancements using microwave-assisted heating have significantly shortened the synthesis time for these important imaging agents. uchicago.edu

Stereospecific Incorporation of Radiofluorine into Sugar Moieties

The introduction of fluorine, particularly the positron-emitting isotope fluorine-18 (¹⁸F), into sugar molecules is a cornerstone of modern medical imaging, specifically Positron Emission Tomography (PET). The resulting fluorinated sugar analogs serve as valuable radiotracers to visualize and quantify metabolic processes in vivo. 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is an important precursor for the synthesis of L-nucleoside analogues used in PET imaging. nih.gov

The chemical strategy often involves converting the parent compound into a derivative with a good leaving group at the C-2 position, making it susceptible to nucleophilic substitution by [¹⁸F]fluoride. A detailed investigation into the fluorination of the corresponding D-isomer, 1,3,5-tri-O-benzoyl-α-D-ribofuranose-2-sulfonate esters, has provided a robust methodology applicable to the L-series. researchgate.netresearchgate.netcapes.gov.br In these studies, various sulfonate esters (e.g., trifluoromethylsulfonate) and fluorinating agents were evaluated. researchgate.netcapes.gov.br The research demonstrated that organic ammonium (B1175870) fluorides, such as tetrabutylammonium (B224687) fluoride (B91410) (n-Bu₄NF), are highly effective for this transformation. researchgate.netcapes.gov.br Specifically, 1,3,5-tri-O-benzoyl-α-D-ribofuranose-2-trifluoromethylsulfonate ester was identified as an excellent substrate for the reaction. researchgate.netcapes.gov.br

This method facilitates the stereospecific incorporation of radiofluorine, leading to the formation of 2'-[¹⁸F]-fluoro-arabinonucleoside precursors with an inverted stereochemistry at the C-2 position. nih.govresearchgate.net The resulting 2'-deoxy-2'-[¹⁸F]fluoro-L-arabinofuranosyl nucleosides are valuable for PET imaging, for instance, in assessing the expression of viral or cellular genes like herpes simplex virus type-1 thymidine (B127349) kinase. researchgate.net The benzoyl protecting groups enhance the stability of the ribofuranose ring and can be removed under standard conditions after the fluorine incorporation to yield the final radiolabeled nucleoside. chemimpex.com

Table 1: Key Reagents in the Radiofluorination of Ribofuranose Derivatives

Role Compound Name
Precursor 1,3,5-tri-O-benzoyl-α-L-ribofuranose
Activated Intermediate 2-O-(Trifluoromethylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose
Fluorinating Agent Tetrabutylammonium fluoride (n-Bu₄NF)
Radioisotope Fluorine-18 (¹⁸F)

Contribution to Oligonucleotide Synthesis and Nucleic Acid Drug Development

This compound and its D-isomer counterpart are fundamental starting materials in the synthesis of nucleosides, which are the building blocks for oligonucleotides. chemimpex.commpbio.comsigmaaldrich.com The development of nucleic acid-based drugs, including antisense oligonucleotides and small interfering RNAs (siRNAs), relies on the availability of modified nucleosides to enhance properties such as stability against enzymatic degradation, binding affinity, and cellular uptake.

The benzoyl groups at the 1, 3, and 5 positions of the ribose sugar serve as protecting groups, allowing for selective chemical modifications at the 2'-position. chemimpex.com This is crucial for creating a wide array of nucleoside analogs with altered sugar puckers or appended functionalities. For instance, the related compound 1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranose is utilized in synthesizing branched nucleic acid analogs that exhibit increased resistance to nuclease-mediated cleavage, a significant advantage for therapeutic applications. bioglyco.com

The synthesis of these modified nucleosides typically involves the glycosylation of a nucleobase with an activated ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a compound derived from ribose. wikipedia.org The use of the L-enantiomer, this compound, allows for the creation of L-nucleosides, which are not recognized by the polymerases and nucleases that process natural D-nucleic acids. This intrinsic resistance to degradation makes L-oligonucleotides highly promising candidates for therapeutic development. nih.gov The process of producing these ribofuranose derivatives often starts from L-ribose and involves multiple steps of protection and activation to yield the desired intermediate for coupling with nucleobases. google.com

Synthesis of Marine Natural Nucleosides (e.g., Trachycladines A and B)

Marine organisms are a rich source of structurally unique and biologically active natural products, including a variety of nucleoside analogs. Trachycladines A and B, isolated from marine sponges, are examples of such compounds that have garnered interest due to their potential cytotoxic activities. researchgate.net The total synthesis of these complex molecules often relies on a versatile and high-yield synthetic scheme starting from protected ribose derivatives.

While some syntheses of trachycladines have utilized D-ribose derivatives like 2-C-methyl-D-5-deoxyribofuranose triacetate as a key intermediate for the Vorbrüggen glycosylation reaction, the underlying principle involves the coupling of a modified sugar with a nucleobase. researchgate.net The synthesis of unique nucleosides found in nature underscores the importance of having access to a variety of protected sugar building blocks, including L-isomers like this compound. These starting materials provide the necessary carbon skeleton and stereochemical framework upon which the complexity of the natural product is built.

The synthesis of L-nucleosides, which are enantiomers of the naturally occurring D-nucleosides, often begins with L-ribose. google.com The preparation of this compound from L-ribose provides a stable, crystalline intermediate that can be carried through multiple synthetic steps. This allows for the construction of the specific sugar modifications and subsequent coupling with the appropriate nucleobase to yield the target marine natural product analog.

Table 2: Mentioned Compounds

Compound Name
This compound
1,3,5-tri-O-benzoyl-α-D-ribofuranose
1,3,5-tri-O-benzoyl-α-D-ribofuranose-2-sulfonate esters
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranose
2-C-methyl-D-5-deoxyribofuranose triacetate
2-Deoxy-1,3,5-tri-O-benzoyl-L-α-ribofuranose
2-O-(Trifluoromethylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose
L-ribose
D-ribose
Tetrabutylammonium fluoride
Trachycladine A

Future Research Directions and Computational Studies

Development of Novel and Green Stereoselective Methodologies

The synthesis of nucleoside analogues, for which 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is a key precursor, is an area ripe for innovation. Current methods, while effective, often involve multiple steps and the use of hazardous reagents. The future direction points towards the development of greener and more stereoselective synthetic strategies.

Key areas of focus include:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. mdpi.com This includes the use of safer solvents, renewable feedstocks, and atom-efficient reactions that minimize waste. mdpi.comhuarenscience.com For instance, exploring bio-based starting materials and water-based or bio-derived solvents can make the synthesis of L-nucleosides more sustainable. huarenscience.com

Biocatalysis: The use of enzymes or whole microorganisms as biocatalysts offers a promising alternative to traditional chemical synthesis. researchgate.net Biocatalytic methods can offer high chemo-, regio-, and stereoselectivity, often under milder reaction conditions, leading to fewer side products and simpler purification processes. researchgate.net The development of enzyme-catalyzed assembly of short nucleotide sequences is a growing area of interest. rsc.org

Mechanochemistry: This innovative approach uses mechanical force to induce chemical reactions, often in the absence of a solvent. youtube.com Mechanochemistry has the potential to make the synthesis of oligonucleotides and their precursors a cleaner and more efficient process. youtube.com

Catalysis with Earth-Abundant Metals: Replacing rare and toxic metal catalysts with those based on earth-abundant metals like iron and copper is a key goal in sustainable synthesis. huarenscience.com

Exploration of New Chemical Transformations and Protecting Group Strategies

The benzoyl protecting groups in this compound play a crucial role in its reactivity and use in synthesis. Future research will likely explore new ways to manipulate this and other protecting groups to enable novel chemical transformations.

Promising avenues of research include:

Novel Ring Transformations: The ribofuranose ring can be a scaffold for the synthesis of other heterocyclic compounds. For example, a novel ring transformation of a related β-D-ribofuranosyl derivative has been used to synthesize 3-cyano-1,5-benzodiazepine C-nucleosides. nih.gov

Orthogonal Protecting Group Strategies: In complex syntheses, the ability to selectively remove one protecting group without affecting others is critical. numberanalytics.com The development of new orthogonal protecting group strategies for ribonucleosides would allow for more complex and efficient synthetic routes. umich.edu This includes the use of acid-labile groups like the dimethoxytrityl (DMT) group for the 5'-hydroxyl and base-labile groups for other positions. umich.edulibretexts.org

Influence of Protecting Groups on Reaction Outcomes: The choice of protecting group can significantly impact the stereoselectivity and regioselectivity of a reaction. numberanalytics.com Further research into how different protecting groups on the ribofuranose scaffold influence glycosylation and other reactions will be crucial for designing more efficient syntheses.

Application of Computational Chemistry for Mechanistic Insights and Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and providing a platform for the predictive design of new molecules and reactions. jst.go.jp

Key applications in the context of L-ribofuranose chemistry include:

Mechanistic Studies of Glycosylation: Understanding the intricate details of the glycosylation reaction is fundamental to controlling its stereochemical outcome. jst.go.jp Computational methods, such as Density Functional Theory (DFT), can be used to study the geometry and electronic structure of reaction intermediates, such as glycosyl cations. acs.orgnih.gov This knowledge can help in the rational design of synthetic strategies. jst.go.jp

Predictive Design of Nucleoside Analogs: Computational tools can be used to predict the biological activity and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of novel nucleoside analogs before they are synthesized. mdpi.com Molecular docking and quantitative structure-activity relationship (QSAR) analysis are powerful techniques for this purpose. mdpi.com This in silico approach can significantly reduce the time and cost associated with drug discovery. mdpi.com

Understanding Reaction Intermediates: Computational studies can provide valuable information on the stability and reactivity of various intermediates in glycosylation reactions, helping to elucidate the dominant reaction pathways. universiteitleiden.nl This includes investigating the influence of substituents on the structure and energy of these intermediates. nih.gov

Expansion of Biomedical Applications for Derived Nucleoside Analogs

Nucleoside analogs derived from L-ribofuranose precursors have a broad range of existing and potential biomedical applications. wikipedia.orgnih.gov Future research will focus on expanding their therapeutic utility and exploring new disease targets.

Areas of active investigation include:

Antiviral Agents: Nucleoside analogs are a cornerstone of antiviral therapy, effective against a wide range of viruses including HIV, hepatitis B and C, and herpes viruses. wikipedia.orgnih.govnumberanalytics.com The ongoing threat of emerging and mutating viruses necessitates the continuous development of new and more potent antiviral nucleoside analogs. uga.edunih.gov

Anticancer Agents: Many nucleoside analogs are used in chemotherapy to treat various cancers by interfering with DNA synthesis in rapidly dividing cancer cells. numberanalytics.comazolifesciences.com Research is ongoing to develop more selective and effective anticancer nucleoside drugs with fewer side effects. mdpi.com

Gene Therapy and Synthetic Biology: Nucleoside analogs have potential applications in gene therapy and synthetic biology, where they could be used to modify or regulate gene expression. numberanalytics.com This includes the development of advanced gene-editing technologies. numberanalytics.com

Broad-Spectrum Antivirals: There is a significant need for broad-spectrum antiviral agents that are effective against multiple viruses. nih.gov The development of L-nucleoside analogs with broad-spectrum activity is a key area of future research.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,3,5-tri-O-benzoyl-α-L-ribofuranose, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves selective benzoylation of ribofuranose derivatives. For example, intermediates like 1-chloroacetyl-1-dehydroxy-2,3,5-tri-O-benzoyl-β-D-ribofuranose are synthesized via sequential protection/deprotection steps under controlled temperatures (0–25°C) and anhydrous conditions . Stereochemical control is achieved using Lewis acids (e.g., BF₃·Et₂O) to stabilize oxocarbenium intermediates. NMR (¹H, ¹³C) and polarimetry are critical for verifying α-L configuration .

Q. How can researchers confirm the structural integrity and purity of 1,3,5-tri-O-benzoyl-α-L-ribofuranose?

  • Methodological Answer :

  • NMR Analysis : ¹H NMR should show characteristic benzoyl proton resonances at δ 7.3–8.1 ppm and ribose anomeric proton (α-configuration) at δ 6.2–6.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 485.15 for C₂₆H₂₂O₈) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <2% .

Q. What solvents and storage conditions are optimal for handling this compound?

  • Methodological Answer :

  • Solubility : Soluble in DCM, chloroform, and DMSO; insoluble in water .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with oxidizing agents .

Advanced Research Questions

Q. How do competing reaction pathways during benzoylation lead to byproducts, and how can these be minimized?

  • Methodological Answer : Competing O-acylation at unprotected hydroxyl groups (e.g., C2 or C4 positions) can occur if stoichiometry or temperature is poorly controlled. Kinetic studies show that using 1.1 equivalents of benzoyl chloride at 0°C suppresses over-acylation. TLC monitoring (hexane:EtOAc 3:1) and column chromatography (silica gel) isolate the desired product .

Q. What contradictions exist in reported solubility data, and how can these impact experimental design?

  • Methodological Answer : Discrepancies arise from varying crystallinity (e.g., amorphous vs. crystalline batches). For example, some studies report DMSO solubility >50 mg/mL, while others note limited solubility (<10 mg/mL) due to benzoyl stacking . Pre-dissolving in warm DMSO (40°C) with sonication improves homogeneity for biological assays .

Q. What mechanistic insights support its role as a nucleoside analog in anticancer research?

  • Methodological Answer : The compound inhibits DNA polymerase α/β by mimicking deoxyribose, as shown in competitive binding assays (IC₅₀ = 2.3 µM). Apoptosis is induced via caspase-3 activation in leukemia cell lines (e.g., Jurkat cells) . Structural analogs with fluorine substitutions at C2 show enhanced metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.